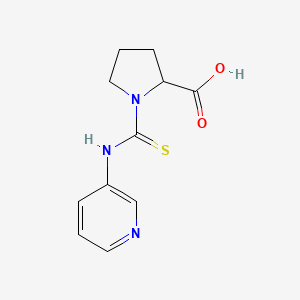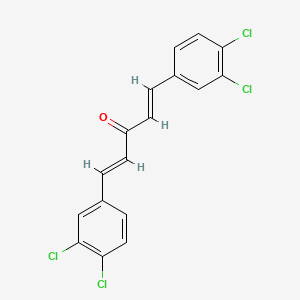
Nicorandil Impurity 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicorandil Impurity 2 is a degradation product of Nicorandil, a nicotinamide derivative developed as an anti-anginal medication. Nicorandil is known for its dual mechanism of action, acting as both a potassium channel activator and a nitrate-like vasodilator . Impurities like this compound are often formed during the manufacturing process or through degradation over time, and their identification and analysis are crucial for ensuring the safety and efficacy of pharmaceutical products.
Méthodes De Préparation
The preparation of Nicorandil Impurity 2 involves synthetic routes that typically include the degradation of Nicorandil under specific conditions. One method involves subjecting Nicorandil to stress conditions such as elevated temperature and humidity (40°C/75% relative humidity for 2 months) to induce degradation . The impurities are then isolated using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) methods
Analyse Des Réactions Chimiques
Nicorandil Impurity 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitrate derivatives, while reduction could result in the formation of amine derivatives .
Applications De Recherche Scientifique
Nicorandil Impurity 2 is primarily studied in the context of pharmaceutical research to understand the stability and degradation pathways of Nicorandil. Its identification and characterization are essential for developing robust analytical methods to ensure the quality of Nicorandil tablets . Additionally, studying impurities like this compound can provide insights into the chemical behavior of the parent compound under various conditions, which is valuable for improving drug formulation and storage.
Mécanisme D'action
The mechanism of action of Nicorandil Impurity 2 is not well-documented, as it is primarily a degradation product rather than an active pharmaceutical ingredient. understanding its formation and behavior can help elucidate the stability and efficacy of Nicorandil. Nicorandil itself acts by opening ATP-sensitive potassium channels and donating nitric oxide, leading to vasodilation and improved blood flow .
Comparaison Avec Des Composés Similaires
Nicorandil Impurity 2 can be compared to other impurities of Nicorandil, such as Nicorandil Impurity A. Both impurities are formed through degradation processes and require careful analysis to ensure the quality of the pharmaceutical product . this compound may have unique degradation pathways and chemical properties that distinguish it from other impurities. Similar compounds include other potassium channel activators and nitrate derivatives used in cardiovascular treatments .
Propriétés
Formule moléculaire |
C8H11N3O5 |
|---|---|
Poids moléculaire |
229.19 g/mol |
Nom IUPAC |
2-aminoethyl pyridine-3-carboxylate;nitric acid |
InChI |
InChI=1S/C8H10N2O2.HNO3/c9-3-5-12-8(11)7-2-1-4-10-6-7;2-1(3)4/h1-2,4,6H,3,5,9H2;(H,2,3,4) |
Clé InChI |
HRKJKUHKKJQEDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)OCCN.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B12319412.png)




![(Acetato-kappaO)[[2,2'-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]cobalt](/img/structure/B12319484.png)
![trisodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12319487.png)

